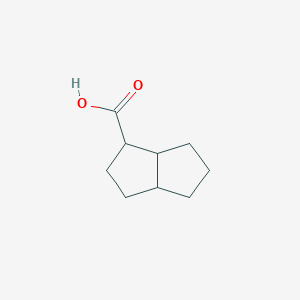
Octahydropentalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydropentalene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
Octahydropentalene-1-carboxylic acid serves as a crucial building block in organic synthesis. It is used to create more complex molecules and is essential in studying reaction mechanisms and catalysis. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against various pathogens, suggesting its utility in developing antimicrobial agents.
- Anticancer Effects: Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Pharmaceutical Applications
The compound is being explored as a pharmaceutical intermediate:
- Chemokine Receptor Antagonists: Octahydropentalene derivatives have been patented for their potential use in treating autoimmune diseases by acting as antagonists to chemokine receptors .
- Drug Development: Its role as an active ingredient in drug formulations is under investigation, particularly for conditions requiring targeted delivery systems.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities, enhancing performance in various applications.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In another study, this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes, which was confirmed through electron microscopy.
Propriétés
Numéro CAS |
7403-22-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11) |
Clé InChI |
AMDLMIANEBVNEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















